AZddF-ribofuranosyl-T
Description
AZddF-ribofuranosyl-T is a synthetic nucleoside analog characterized by structural modifications to the ribofuranosyl sugar and thymine base. The name suggests the presence of:
- Azido (AZ) group: A functional group (-N₃) commonly used in antiviral agents to inhibit viral replication.
- Dideoxyfluoro (ddF) modification: A dual alteration involving the removal of two hydroxyl groups (dideoxy) and the addition of a fluorine atom, likely enhancing metabolic stability and resistance to enzymatic degradation.
This compound is hypothesized to act as a chain terminator in viral DNA/RNA synthesis, similar to other nucleoside analogs like zidovudine (AZT) .
Properties
CAS No. |
132776-25-1 |
|---|---|
Molecular Formula |
C29H26FN5O4 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H26FN5O4/c1-19-17-35(28(37)32-26(19)36)27-24(30)25(33-34-31)23(39-27)18-38-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27H,18H2,1H3,(H,32,36,37)/t23-,24-,25-,27-/m1/s1 |
InChI Key |
ROMMFHSLNJIJCT-DLGLWYJGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-])F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and selective, making it ideal for the synthesis of azido-modified nucleosides. The reaction conditions usually involve the use of a copper(I) catalyst, an alkyne, and an azide in an appropriate solvent.
Industrial Production Methods
Industrial production of AZddF-ribofuranosyl-T may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography. The scalability of the CuAAC reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
AZddF-ribofuranosyl-T undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can react with alkynes in the presence of a copper catalyst to form triazoles.
Common Reagents and Conditions
Copper(I) Catalyst: Used in CuAAC reactions.
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group.
Various Solvents: Depending on the specific reaction, solvents like dimethyl sulfoxide (DMSO) or acetonitrile may be used.
Major Products
The major products formed from these reactions include triazole derivatives, amines, and other substituted nucleosides .
Scientific Research Applications
AZddF-ribofuranosyl-T has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of nucleic acid interactions and as a probe in molecular biology experiments.
Medicine: Investigated for its potential as an antiviral agent, particularly against RNA viruses.
Industry: Utilized in the development of diagnostic tools and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of AZddF-ribofuranosyl-T involves its incorporation into nucleic acids, where it can interfere with the normal function of viral RNA polymerases. This interference can lead to the termination of RNA synthesis, thereby inhibiting viral replication. The azido group plays a crucial role in this process by forming stable interactions with the polymerase active site .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares AZddF-ribofuranosyl-T’s hypothetical properties with structurally or functionally related nucleoside analogs, primarily referencing compounds listed in (e.g., zidovudine, azidothymidine) :
Key Findings:
Structural Advantages: The dideoxyfluoro modification in this compound may confer greater resistance to phosphorylases compared to AZT’s dideoxythymidine structure, similar to emtricitabine’s fluorine-enhanced stability .
Mechanistic Differences: Unlike AZT (azidothymidine), which primarily targets HIV reverse transcriptase (RT), this compound’s broader antiviral spectrum (if confirmed) could resemble emtricitabine’s activity against both HIV and hepatitis B virus (HBV) .
This compound’s fluorine substitution might circumvent these issues, akin to emtricitabine’s resistance profile .
Recommendations for Future Studies:
- Comparative Enzymatic Assays: Evaluate this compound’s inhibition constants (Ki) against viral polymerases.
- Resistance Profiling : Test against RT mutants (e.g., M184V) to assess cross-resistance risks.
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